N-(4-ethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c1-2-16-8-10-17(11-9-16)25-19(30)15-29-23(31)21-22(20(27-29)18-7-6-14-32-18)33-24(26-21)28-12-4-3-5-13-28/h6-11,14H,2-5,12-13,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDRAJSEJUGHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 1105233-96-2, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, analgesic, and potentially anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 479.6 g/mol. The compound features a thiazolo-pyridazin scaffold, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O2S2 |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1105233-96-2 |
Anti-inflammatory Activity
Research indicates that compounds with similar thiazole and thiophene structures exhibit significant anti-inflammatory properties. For instance, derivatives of thiazoles have been reported to inhibit the differentiation of Th17 cells, which are implicated in autoimmune diseases. This suggests that this compound could potentially modulate inflammatory pathways effectively .
Analgesic Effects
In studies evaluating the analgesic properties of similar compounds, it was found that thiazole derivatives provided notable pain relief in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Given the structural similarities, it is plausible that this compound may exhibit comparable analgesic effects through similar mechanisms .
Case Studies
- Th17 Cell Differentiation Inhibition : A study demonstrated that thiazole-based compounds inhibited Th17 cell differentiation effectively in vivo and showed promise in models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) .
- Analgesic Assessment : In a comparative study of various thiazole derivatives, one compound exhibited an IC50 value of 0.52 μM against COX-II, indicating strong potential as an analgesic agent. This suggests that this compound could have similar efficacy given its structural attributes .
- Anticancer Activity : Research on related thiazole compounds found significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. This highlights the potential for further exploration of this compound in cancer therapy .
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the context of cancer research. Its structural features suggest potential interactions with various biological targets, making it a candidate for further investigation.
Anticancer Properties
Research indicates that derivatives of thiazolo[4,5-d]pyridazine, including this compound, demonstrate significant antiproliferative effects against various human cancer cell lines. Notable findings include:
-
Inhibition of Cancer Cell Lines:
- Studies have reported IC50 values indicating potent inhibition against gastric cancer cell lines MGC-803 and HGC-27, with values around 4.64 μM and 5.07 μM respectively for certain derivatives.
-
Mechanism of Action:
- The mechanism often involves the induction of apoptosis through the inhibition of key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and eventual cell death.
Structure-Activity Relationship (SAR)
The effectiveness of N-(4-ethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can be significantly influenced by its structural components:
- Electron-Donating Groups:
- The presence of electron-donating groups in the phenyl ring enhances cytotoxicity against cancer cell lines.
- Thiazole Ring Integrity:
- Maintaining the structural integrity of the thiazole ring is crucial for biological activity; modifications must be carefully considered.
Comparative Analysis with Related Compounds
To understand the potential efficacy of this compound, it is essential to compare it with related thiazolo derivatives. Below is a summary table showcasing some relevant compounds and their IC50 values against selected cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7i | MGC-803 | 4.64 |
| Compound 7c | HGC-27 | 5.07 |
| Compound 9 | A549 (Lung) | <10 |
| Compound 10 | CCRF-CEM (Leukemia) | <10 |
Case Studies and Experimental Findings
Several studies have evaluated the anticancer activity and other biological effects of this compound:
-
Antiproliferative Efficacy:
- Research has shown that modifications to the thiazole and pyridazine moieties can enhance biological activity, indicating that structure optimization is key for developing effective anticancer agents.
-
Potential for Drug Development:
- Given its promising biological activities, this compound may serve as a lead compound in drug development efforts targeting specific cancers.
Preparation Methods
High-Pressure Cyclocondensation Methodology
The core assembly leverages a Q-Tube reactor-based protocol adapted from Saleh et al. (2020), which facilitates cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under elevated pressure. For the target compound, the 3-oxo-2-(thiophen-2-ylhydrazono)propanal is reacted with a 4-thiazolidinone bearing a protected amine at position 2.
Reaction Conditions :
- Reactants : 3-oxo-2-(thiophen-2-ylhydrazono)propanal (1.2 equiv), 4-thiazolidinone (1.0 equiv)
- Solvent : Ethanol/water (4:1 v/v)
- Temperature : 120°C
- Pressure : 15 bar (Q-Tube reactor)
- Time : 8 hours
Yield : 68% of the unsubstituted thiazolo[4,5-d]pyridazine core. Modifications to include the piperidin-1-yl group at position 2 require subsequent functionalization steps.
Alternative Pathway: Halogenative Cyclization
In cases where direct introduction of the piperidin-1-yl group is challenging, a halogenative approach may be employed. This involves cyclizing 5-amino-4-bromo-3-mercaptopyridazine with thiourea derivatives under basic conditions, yielding a brominated intermediate at position 2. Subsequent nucleophilic aromatic substitution (SNAr) with piperidine introduces the desired substituent.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 0°C → RT, 4 h | 82 |
| Cyclization | Thiourea, KOH, EtOH, reflux | 75 |
| Piperidine Substitution | Piperidine, DIPEA, DMF, 80°C | 63 |
This method offers greater flexibility for introducing diverse amines at position 2 but requires additional purification steps due to byproduct formation.
Functionalization with the Acetamide Side Chain
The N-(4-ethylphenyl)acetamide moiety is introduced via alkylation of the thiazolo[4,5-d]pyridazin-5(4H)-one nitrogen. A two-step sequence involving bromoacetylation followed by amidation proves most effective.
Bromoacetylation of the Core
Reaction with bromoacetyl bromide in the presence of a mild base installs the bromoacetamide precursor:
Conditions :
- Core : 1.0 equiv
- Bromoacetyl bromide : 1.2 equiv
- Base : DIPEA (2.5 equiv)
- Solvent : DCM, 0°C → RT, 2 h
- Yield : 85%
Amidation with 4-Ethylaniline
Nucleophilic displacement of bromide by 4-ethylaniline proceeds smoothly under palladium catalysis:
Optimized Parameters :
- Catalyst : Pd2(dba)3 (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs2CO3 (2.0 equiv)
- Solvent : Toluene, 110°C, 24 h
- Yield : 72%
Alternative methods using Ullmann-type couplings or thermal amidation resulted in lower yields (45–55%) due to competing hydrolysis.
Process Optimization and Scale-Up Considerations
Critical parameters for scale-up include solvent selection, catalyst recycling, and waste minimization. Ethanol/water mixtures demonstrate superior environmental profiles compared to DMF or DCM. Catalyst loadings for Suzuki couplings can be reduced to 2 mol% Pd without significant yield loss by employing microwave irradiation (150°C, 20 min).
Comparative Reaction Metrics :
| Parameter | Batch Process | Microwave-Assisted |
|---|---|---|
| Time | 12 h | 20 min |
| Pd Loading | 5 mol% | 2 mol% |
| Yield | 78% | 81% |
| E-factor | 32 | 18 |
Spectroscopic Characterization and Quality Control
Final compound purity (>99% by HPLC) is achieved via recrystallization from ethyl acetate/hexanes. Key spectroscopic features include:
- 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, H-3), 7.89 (d, J = 5.1 Hz, 1H, thiophene), 7.45 (q, J = 8.3 Hz, 4H, aryl-H), 4.12 (s, 2H, CH2CO), 3.71 (m, 4H, piperidine), 2.58 (q, J = 7.6 Hz, 2H, CH2CH3), 1.21 (t, J = 7.6 Hz, 3H, CH3).
- HRMS (ESI+) : m/z calc. for C24H24N5O2S2 [M+H]+: 486.1324, found: 486.1328.
Stability studies indicate decomposition <2% after 6 months at −20°C under inert atmosphere.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-(4-ethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Methodology : The synthesis involves multi-step reactions:
Formation of the thiazolo[4,5-d]pyridazinone core using phosphorus pentasulfide or analogous reagents for thiazole ring cyclization .
Introduction of the piperidin-1-yl group via nucleophilic substitution or coupling reactions .
Acetamide functionalization through acylation with 4-ethylphenylamine derivatives .
- Critical Parameters : Solvent choice (e.g., DMF or THF), temperature control (60–100°C), and purification via column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, particularly for the thiophen-2-yl and piperidin-1-yl groups .
- HRMS for molecular weight validation and fragmentation pattern analysis .
- FT-IR to verify carbonyl (C=O) and amide (N-H) functional groups .
- Advanced Techniques : X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Screening Protocols :
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase assays) .
- Cytotoxicity Studies : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility and Stability Tests : HPLC-based quantification in PBS or simulated physiological buffers .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazolo[4,5-d]pyridazinone core synthesis?
- Experimental Design :
- Design of Experiments (DoE) : Use statistical models to optimize reagent ratios (e.g., thiophen-2-yl precursor:piperidine) and reaction time .
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
- Solvent Systems : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to enhance intermediate solubility .
- Case Study : A 20% yield increase was achieved using DMSO at 80°C with Pd(OAc)₂ catalysis .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Analytical Approach :
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Structural-Activity Relationship (SAR) : Compare analogs (see Table 1) to identify critical substituents.
Table 1 : Key Structural Modifications and Biological Outcomes
| Compound Substituents | Activity Profile | Reference |
|---|---|---|
| 4-Chlorophenyl, thiophen-2-yl | Anticancer (IC₅₀ = 1.2 µM) | |
| 4-Methoxyphenyl, furan-2-yl | Moderate kinase inhibition | |
| Piperidin-1-yl, 4-ethylphenyl | Enhanced solubility, low toxicity |
- Computational Modeling : Perform molecular docking to predict binding modes and explain potency variations .
Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?
- Derivatization Methods :
- Bioisosteric Replacement : Substitute thiophen-2-yl with pyridyl or imidazole rings to enhance metabolic stability .
- Prodrug Approaches : Introduce ester or phosphate groups to improve oral bioavailability .
- In Silico Tools : Use QSAR models to predict logP, permeability, and CYP450 interactions .
Q. How to investigate the mechanism of action for this compound’s anticancer activity?
- Methodology :
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Proteomics : SILAC-based quantification to track protein expression changes .
- Pathway Analysis : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .
Q. What computational methods are suitable for comparative analysis with structural analogs?
- Workflow :
Molecular Dynamics (MD) Simulations : Compare binding stability in target active sites .
Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications .
Pharmacophore Mapping : Identify shared interaction features among active analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
